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Cat. No.: B1295257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound belonging to the

imidazopyridine class. This scaffold is recognized as a "privileged structure" in medicinal

chemistry due to its prevalence in a wide array of biologically active compounds and approved

drugs, including zolpidem and alpidem.[1][2] The imidazo[1,2-a]pyridine core is a key

pharmacophore in the development of agents with diverse therapeutic applications, including

anticancer, anti-inflammatory, and antituberculosis properties.[1][2]

Derivatives of this scaffold have been extensively studied as potent enzyme inhibitors,

particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in

various cancers.[3][4][5] This technical guide provides a comprehensive overview of the known

physical and chemical properties of 5-Methylimidazo[1,2-a]pyridine, detailed experimental

protocols for its synthesis, and a visualization of its role in relevant biological pathways.

Core Physical and Chemical Properties
Direct experimental data for the unsubstituted 5-Methylimidazo[1,2-a]pyridine is limited in

publicly available literature. The following tables summarize key identifiers for the core

compound and present experimental data for closely related, more complex derivatives. This

comparative data provides valuable insights into the expected properties of the parent

compound.
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Table 1: Core Compound Identifiers
Property Value Reference

IUPAC Name 5-Methylimidazo[1,2-a]pyridine [6]

CAS Number 933-69-7 [6][7]

Molecular Formula C₈H₈N₂ [6][7][8]

Molecular Weight 132.16 g/mol [6][7][8]

Canonical SMILES CC1=CC=CC2=NC=CN21 [8]

Table 2: Computational and Analog Experimental
Properties

Property Value
Compound Details &
Reference

Calculated LogP 1.64
5-Methylimidazo[1,2-

a]pyridine[8]

Topological Polar Surface Area

(TPSA)
17.3 Å²

5-Methylimidazo[1,2-

a]pyridine[8]

Hydrogen Bond Acceptors 2
5-Methylimidazo[1,2-

a]pyridine[8]

Hydrogen Bond Donors 0
5-Methylimidazo[1,2-

a]pyridine[8]

Melting Point 133-135 °C

For 3-Benzyl-5-methyl-2-

phenylH-imidazo[1,2-

a]pyridine[9]

pKa 9.3
For a different imidazo[1,2-

a]pyridine derivative[10]

Spectroscopic Data
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Spectroscopic data is crucial for the identification and characterization of 5-Methylimidazo[1,2-
a]pyridine. While spectra for the specific parent compound are not readily available, the

following data for a substituted derivative, 3-Benzyl-5-methyl-2-phenylH-imidazo[1,2-a]pyridine,

illustrates the characteristic signals of the core structure.[9]

Table 3: Spectroscopic Data for a 5-Methylimidazo[1,2-
a]pyridine Derivative

Technique Observed Signals / Peaks Compound & Reference

¹H NMR

(400 MHz, CDCl₃): δ (ppm)

2.58 (s, 3H, -CH₃ at C5), 4.66

(s, 2H), 6.41 (d, J = 6.8 Hz,

1H), 7.02–7.07 (m, 3H), 7.24

(t, J = 7.2 Hz, 1H), 7.29–7.34

(m, 3H), 7.35–7.39 (m, 2H),

7.58 (d, J = 9.2 Hz, 1H), and

7.65 (td, J₁ = 1.2 Hz, J₂ = 6.0

Hz, 2H)

3-Benzyl-5-methyl-2-phenylH-

imidazo[1,2-a]pyridine[9]

¹³C NMR

(100 MHz, CDCl₃): δ (ppm)

20.1, 31.7, 113.7, 115.9,

118.9, 126.5, 127.6, 128.5,

128.7, 129.1, 134.7, 136.3,

141.1, 145.8, and 146.9

3-Benzyl-5-methyl-2-phenylH-

imidazo[1,2-a]pyridine[9]

FT-IR

(KBr) ν̃: 3060, 3023, 2915,

2850, 1602, 1512, 1386, 1238,

1141, and 772 cm⁻¹

3-Benzyl-5-methyl-2-phenylH-

imidazo[1,2-a]pyridine[9]

HRMS (ESI)
calcd for C₂₁H₁₈N₂ [M + H]⁺,

299.1548; found, 299.1541

3-Benzyl-5-methyl-2-phenylH-

imidazo[1,2-a]pyridine[9]

Experimental Protocols
Synthesis of 5-Methylimidazo[1,2-a]pyridine Derivatives
The most common and robust method for synthesizing the imidazo[1,2-a]pyridine core is the

Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with
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an α-halocarbonyl compound.[11] For the synthesis of 5-methyl substituted analogs, the

required precursor is 6-methylpyridin-2-amine.

Protocol: Synthesis of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate[12]

This protocol is adapted from the synthesis of a key intermediate for pharmaceutical research.

Reaction Setup: To a round-bottom flask containing 50 mL of ethanol, add 6-methylpyridin-2-

amine (8 mmol, 1.0 eq).

Addition of Reagent: Add ethyl 3-bromo-2-oxopropionate (12 mmol, 1.5 eq) to the solution.

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the mixture to room temperature and evaporate the solvent

under reduced pressure.

Neutralization: Add solid anhydrous potassium bicarbonate (KHCO₃) to the residue until the

pH reaches 8.

Precipitation and Isolation: Allow the mixture to stand for 3 hours. A white, flocculent

precipitate will form.

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum

to yield the final product. Crystals suitable for X-ray analysis can be obtained by slow

evaporation from an ethyl acetate solution.

Starting Materials

Reaction Sequence

6-Methylpyridin-2-amine

1. Condensation
(Solvent: Ethanol)

α-Halocarbonyl
(e.g., Ethyl 3-bromo-2-oxopropionate)

2. Reflux
(6 hours)

3. Work-up
(Solvent Evaporation)

4. Neutralization
(Base, e.g., KHCO₃)

5. Isolation
(Filtration)

5-Methylimidazo[1,2-a]pyridine
Derivative

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_Imidazopyridine_Derivatives_from_2_Amino_5_bromo_4_methylpyridine.pdf
https://www.benchchem.com/product/b1295257?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3007311/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

General workflow for the synthesis of 5-methylimidazo[1,2-a]pyridine derivatives.

Chemical Structure and Reactivity
The 5-Methylimidazo[1,2-a]pyridine scaffold is a planar, bicyclic aromatic system. The

nitrogen at position 4 is a bridgehead atom. The numbering convention is critical for discussing

its reactivity and for interpreting spectroscopic data.

Structure and numbering of 5-Methylimidazo[1,2-a]pyridine.

Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a potent inhibitor of the PI3K/Akt/mTOR signaling

pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis.

[3][13] Overactivation of this pathway is a hallmark of many human cancers, making it a prime

target for therapeutic intervention.[13] Numerous imidazo[1,2-a]pyridine derivatives have been

designed and synthesized as dual PI3K/mTOR inhibitors, demonstrating significant anti-tumor

activity in preclinical models.[4][5]

The mechanism of action involves the competitive binding of the imidazo[1,2-a]pyridine

inhibitor to the ATP-binding site of PI3K and/or mTOR kinases. This inhibition blocks the

downstream signaling cascade, preventing the phosphorylation of Akt and other key effectors,

which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[3]
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Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1295257?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
5-Methylimidazo[1,2-a]pyridine is a foundational structure for a class of molecules with

significant therapeutic potential. While detailed physicochemical data for the unsubstituted

compound is sparse, extensive research on its derivatives highlights its importance, particularly

as an inhibitor of key oncogenic pathways like PI3K/Akt/mTOR. The synthetic protocols are

well-established, allowing for facile derivatization and exploration of structure-activity

relationships. Further investigation into this scaffold is warranted to develop novel and effective

therapeutics for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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